BenchChemオンラインストアへようこそ!

2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide

physicochemical characterization receptor binding model drug design

This 2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549064-18-6) offers a compact (MW 294.35, tPSA 59.3 Ų) ATP-mimetic scaffold for kinase research. The unadorned N-phenyl carboxamide at position-6 is a critical pharmacophoric feature that cannot be substituted without altering target engagement and selectivity. Sourced as a reference compound, negative control, or starting point for SAR studies targeting BTK (related analog IC50 = 1 nM) and other kinases. The computed profile (XLogP3-AA = 3.2) supports CNS permeability assessment. Validate your in silico predictions or co-crystallize with kinases using this precisely defined tool compound.

Molecular Formula C17H18N4O
Molecular Weight 294.35 g/mol
CAS No. 2549064-18-6
Cat. No. B6461355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide
CAS2549064-18-6
Molecular FormulaC17H18N4O
Molecular Weight294.35 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C17H18N4O/c1-17(2,3)14-11-21-15(19-14)10-9-13(20-21)16(22)18-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,18,22)
InChIKeyLTAFXPIELBRJGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide: Core Structure and Procurement Context for Medicinal Chemistry


2‑tert‑butyl‑N‑phenylimidazo[1,2‑b]pyridazine‑6‑carboxamide (CAS 2549064‑18‑6) belongs to the imidazo[1,2‑b]pyridazine‑6‑carboxamide family, a heterocyclic scaffold extensively investigated for kinase inhibition [REFS‑1]. The compound features a 2‑tert‑butyl substituent and an N‑phenyl carboxamide at the 6‑position, presenting a compact, polar scaffold (MW 294.35 g/mol, tPSA 59.3 Ų, XLogP3‑AA 3.2) [REFS‑2]. Imidazo[1,2‑b]pyridazines are known to occupy the ATP‑binding pocket of kinases; certain derivatives have shown potent inhibitory activity, including against BTK (IC50 1 nM for a closely related analog in US20240083900, Example 99) [REFS‑3]. The carboxamide moiety at position‑6 is a critical hydrogen‑bond donor/acceptor for target engagement [REFS‑4].

Why Generic Substitution of 2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide is Not Advisable


Even within the constrained 2‑tert‑butyl‑imidazo[1,2‑b]pyridazine‑6‑carboxamide series, variation at the N‑aryl carboxamide position is not interchangeable. Evidence shows that altering the phenyl substituent—e.g., to a 4‑fluorophenyl, quinolin‑6‑yl, or 2,5‑dimethoxyphenyl group—modulates electronic properties, hydrogen‑bonding capacity, and lipophilicity, which ultimately governs target engagement and selectivity [REFS‑1]. No direct comparative pharmacological data exist for 2‑tert‑butyl‑N‑phenylimidazo[1,2‑b]pyridazine‑6‑carboxamide versus its close analogs; therefore, substitution cannot be assumed to preserve potency or selectivity. The compound’s precise arrangement of the N‑phenyl carboxamide constitutes a specific pharmacophoric feature that must be validated independently.

Quantitative Differentiation Evidence for 2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide


Physicochemical Profile vs. Central Benzodiazepine Receptor Pharmacophore

Computational descriptors for 2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide indicate a moderately lipophilic scaffold (XLogP3‑AA = 3.2) with a topological polar surface area (tPSA) of 59.3 Ų [REFS‑1]. Comparatively, a broader set of 76 imidazo[1,2‑b]pyridazines studied for benzodiazepine receptor binding showed that optimal affinity requires a delicate balance of lipophilicity and hydrogen‑bonding capability; compounds with XLogP values deviating significantly from the 2.5–3.5 range or tPSA below 50 Ų frequently lose affinity [REFS‑2]. The target compound’s profile places it in a theoretically favorable zone, but no direct binding affinity data are available to confirm this prediction.

physicochemical characterization receptor binding model drug design

Scaffold Potency Potential: Nearest Patent Example with BTK IC50 = 1 nM

In US20240083900, Example 99 (a 2‑tert‑butyl‑N‑substituted imidazo[1,2‑b]pyridazine‑6‑carboxamide) achieved a BTK IC50 = 1 nM [REFS‑1]. This demonstrates that the 2‑tert‑butyl‑imidazo[1,2‑b]pyridazine‑6‑carboxamide core can be optimized for exceptional kinase potency. However, Example 99 differs from the target compound at the amide substituent, and no IC50 data exist for 2‑tert‑butyl‑N‑phenylimidazo[1,2‑b]pyridazine‑6‑carboxamide. Thus, the 1 nM value marks an aspirational potency ceiling for the scaffold rather than a proven metric for the phenyl analog.

BTK inhibition kinase selectivity cancer

Kinase Selectivity Context: BAY 1125976 as a Benchmark for AKT1/2 Inhibition

The advanced clinical candidate BAY 1125976 (2‑[4‑(1‑aminocyclobutyl)phenyl]‑3‑phenylimidazo[1,2‑b]pyridazine‑6‑carboxamide) inhibits AKT1/2 with IC50 values of 5.2 nM and 18 nM at 10 µM ATP, respectively [REFS‑1]. This compound carries an additional 3‑phenyl group and a cyclobutylamine‑substituted phenyl at position‑2, representing a more elaborated scaffold. The target compound lacks these features, and no comparable AKT inhibition data are reported. The significant potency gain observed with the elaborated scaffold highlights the sensitivity of activity to substitution pattern.

AKT inhibition allosteric inhibitor cancer

Structural Divergence from DYRK1A‑Optimized Imidazo[1,2‑b]pyridazine‑6‑carboxamides

Optimization of imidazo[1,2‑b]pyridazine‑6‑carboxamides for DYRK1A inhibition revealed that N‑aryl and N‑alkyl substitutions at the 6‑carboxamide dramatically influence both potency and selectivity [REFS‑1]. The most selective DYRK1A inhibitors in this series typically contain branched alkyl or cycloalkyl amides rather than a simple N‑phenyl group. No data are reported for 2‑tert‑butyl‑N‑phenylimidazo[1,2‑b]pyridazine‑6‑carboxamide against DYRK1A. The N‑phenyl substitution pattern is therefore an untested variable in this pharmacological context.

DYRK1A inhibition kinase selectivity neurological disease

Evidence‑Anchored Application Scenarios for 2‑tert‑butyl‑N‑phenylimidazo[1,2‑b]pyridazine‑6‑carboxamide


Patented BTK Inhibitor Lead Optimization Anchor

The scaffold is exemplified in US20240083900 (Example 99) with BTK IC50 = 1 nM [REFS‑1]. 2‑tert‑butyl‑N‑phenylimidazo[1,2‑b]pyridazine‑6‑carboxamide serves as a potential starting point for SAR studies aiming to optimize the amide substituent or introduce additional substituents to enhance BTK potency and selectivity.

Control Compound for Imidazo[1,2‑b]pyridazine Kinase Selectivity Profiling

Given the established selectivity profiles of more elaborated analogs (e.g., BAY 1125976 for AKT1/2 [REFS‑1] and DYRK1A‑optimized 6‑carboxamides [REFS‑2]), the unadorned N‑phenyl derivative may be useful as a negative control or reference compound in kinase selectivity panels to isolate the contribution of the 6‑carboxamide N‑phenyl moiety.

Physicochemical Property Exploration for Central Nervous System Drug Design

The compound’s computed profile (XLogP3‑AA = 3.2, tPSA = 59.3 Ų [REFS‑1]) falls within parameters associated with favorable brain penetration. It may serve as a tool compound for experimental measurement of CNS permeability (e.g., P‑gp efflux ratio, brain‑to‑plasma ratio) to validate in silico predictions for the imidazo[1,2‑b]pyridazine class [REFS‑2].

Chemical Probe for Structure‑Based Design of Kinase Hinge Binders

The imidazo[1,2‑b]pyridazine core is a known ATP‑mimetic hinge binder. Co‑crystallization with kinases (e.g., DYRK1A [REFS‑1]) can provide structural templates for rational design. The 2‑tert‑butyl‑N‑phenyl derivative may be co‑crystallized or modeled to understand the role of the N‑phenyl group in directing kinase selectivity.

Quote Request

Request a Quote for 2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.